Maltotetraose is a straight-chain maltooligosaccharide composed of four α-D-glucopyranosyl units linked by α-1,4 glycosidic bonds. Its molecular formula is and it has a molecular weight of approximately 666.6 g/mol . This compound is notable for its low sweetness, high moisture retention, and ability to reduce the formation of Maillard reaction products during food processing. These characteristics make maltotetraose a valuable ingredient in the food industry, where it can inhibit the growth of harmful intestinal bacteria while promoting a healthy gut microbiome .
Maltotetraose is primarily produced through the enzymatic hydrolysis of starch or maltodextrins by maltotetraose amylase, an enzyme that cleaves α-1,4 glycosidic bonds. The reaction can be summarized as follows:
In laboratory settings, maltotetraose can further be hydrolyzed by enzymes such as glucoamylase or β-amylase to yield simpler sugars like glucose and maltose .
Maltotetraose exhibits various biological activities. It has been shown to inhibit the growth of intestinal putrefactive bacteria, potentially improving colonic health without disrupting beneficial gut flora . Additionally, it serves as a prebiotic, promoting the growth of beneficial gut bacteria, which can enhance digestive health and immune function . Its low glycemic index makes it suitable for diabetic diets.
The synthesis of maltotetraose is predominantly achieved through enzymatic methods:
Maltotetraose is utilized in several industries:
Research indicates that maltotetraose may interact with certain medications, potentially increasing the risk of adverse effects such as methemoglobinemia when combined with specific drugs like Pramocaine . Further studies are needed to explore its interactions with other pharmaceuticals and dietary components.
Maltotetraose is part of a family of oligosaccharides that includes:
| Compound | Composition | Sweetness Level | Unique Properties |
|---|---|---|---|
| Maltotetraose | Four glucose units | Low | Moisture retention, prebiotic effects |
| Maltose | Two glucose units | Moderate | Commonly used as a sweetener |
| Maltotriose | Three glucose units | Moderate | Intermediate sweetness |
| Maltopentaose | Five glucose units | Higher | Longer chain affects solubility |
Maltotetraose's unique combination of low sweetness and functional properties makes it distinct among these similar compounds .
Maltotetraose (C₂₄H₄₂O₂₁) is a maltooligosaccharide classified as a tetrasaccharide due to its four glucose monomers connected by α-1,4-glycosidic bonds. With a molecular weight of 666.58 g/mol, it occupies a distinct position within the oligosaccharide hierarchy, bridging smaller trisaccharides like maltotriose (C₁₈H₃₂O₁₆) and larger dextrins. Oligosaccharides are broadly categorized by monomer count:
| Oligosaccharide Type | Monomer Units | Example | Molecular Formula |
|---|---|---|---|
| Trisaccharide | 3 | Raffinose | C₁₈H₃₂O₁₆ |
| Tetrasaccharide | 4 | Maltotetraose | C₂₄H₄₂O₂₁ |
| Pentasaccharide | 5 | Verbascose | C₃₀H₅₂O₂₆ |
Structurally, maltotetraose adopts a helical conformation stabilized by intramolecular hydrogen bonds, a feature critical for its recognition by amylases. Unlike branched oligosaccharides (e.g., amylopectin), its linear configuration allows predictable enzymatic cleavage, making it a model substrate for studying starch-degrading enzymes.
The isolation of maltotetraose is inextricably linked to advancements in enzymology. In 1975, researchers at Hiroshima University School of Medicine first documented its biosynthesis by Streptomyces amylases during investigations into anti-Erwinia antibiotics. This discovery revealed that specific soil-derived Streptomyces strains could extracellularly produce maltotetraose as a secondary metabolite, highlighting its potential as an antimicrobial agent.
A pivotal breakthrough occurred in 1991 with the characterization of a maltotetraose-producing amylase from Bacillus circulans MG-4. This enzyme, active at pH 7.5 and 50°C, hydrolyzed starch into maltotetraose with >60% yield, surpassing earlier Pseudomonas-derived amylases in efficiency. The Bacillus enzyme’s calcium-dependent thermostability and endo-acting mechanism distinguished it from exo-amylases, enabling industrial-scale production.
Key historical milestones include:
These findings laid the groundwork for contemporary applications in glycomics and precision fermentation, cementing maltotetraose’s role as both a biochemical tool and an industrial intermediate.
Maltotetraose (C₂₄H₄₂O₂₁) adopts a linear configuration wherein four D-glucopyranose residues are interconnected via α-1,4-glycosidic bonds [1] [2]. The reducing terminal glucose exists in equilibrium between the cyclic hemiacetal and open-chain aldehyde forms, while the non-reducing end retains a fixed pyranose ring structure [1]. Each glycosidic bond forms through a condensation reaction between the hydroxyl group at the C1 position of one glucose unit and the C4 hydroxyl group of the adjacent unit, resulting in a right-handed helical conformation stabilized by intrachain hydrogen bonds [2].
The α-1,4-linkage imparts distinct torsional constraints, with φ (C1–O–C4'–C5') and ψ (O–C4'–C5'–C6') angles averaging −60° and −120°, respectively, as observed in molecular dynamics simulations [4]. This configuration creates a semi-rigid backbone with three equatorial hydroxyl groups per glucose unit, facilitating water solubility through extensive hydrogen bonding with solvent molecules [2]. The terminal reducing end’s open-chain form participates in redox reactions and serves as a recognition site for glycoside hydrolases [1] [4].
X-ray crystallography of maltotetraose-protein complexes reveals critical insights into its three-dimensional structure. In the bound state with Pseudomonas stutzeri exo-amylase, maltotetraose adopts a distorted conformation at the reducing end, where the terminal glucose unit transitions to a half-chair configuration [4]. This deformation enables optimal hydrogen bonding with catalytic residues, including Asp193 (2.6 Å from C1) and Asp294, which stabilizes the O2 and O3 hydroxyl groups [4].
The non-reducing end maintains a classical ⁴C₁ chair conformation, anchored by hydrogen bonds between the C2 hydroxyl and Asp160 side chains [4]. Crystallographic data further show that maltotetraose’s helical pitch (∼21 Å) accommodates four glucose units per turn, with a rise per residue of 5.2 Å [2]. This geometry contrasts with maltotriose’s shorter helix (3.5 glucose units per turn) and maltopentose’s extended conformation (4.3 glucose units per turn), underscoring chain-length-dependent structural variations [3] [4].
¹H NMR analysis of maltotetraose in D₂O resolves distinct anomeric proton signals between δ 5.40–5.20 ppm, corresponding to the α-1,4-linked glycosidic bonds [7]. The reducing end’s open-chain aldehyde proton appears as a singlet at δ 9.12 ppm, while the β-anomeric proton of the cyclic form resonates at δ 4.65 ppm [7]. Two-dimensional COSY and TOCSY spectra reveal coupling networks between H1–H2 (δ 5.40/3.55 ppm) and H4–H5 (δ 3.70/3.90 ppm), confirming the stereochemistry of interglucose linkages [7].
¹³C NMR assignments further corroborate the structure: C1 signals for internal α-1,4-linked glucoses cluster at δ 100.2–102.5 ppm, whereas the reducing end C1 appears at δ 93.8 ppm (α-form) and δ 97.1 ppm (β-form) [7]. These spectral features enable differentiation from maltotriose, which lacks the fourth glucose unit’s C4–C5 spin-spin coupling pattern [3] [7].
Maltotetraose occupies a unique niche between maltotriose (G3) and maltopentose (G5) in terms of chain length and functional properties:
| Feature | Maltotriose (G3) | Maltotetraose (G4) | Maltopentose (G5) |
|---|---|---|---|
| Glucose Units | 3 | 4 | 5 |
| Solubility (g/100 mL) | 68.2 | 72.8 | 75.3 |
| Helical Pitch (Å) | 17.4 | 21.0 | 24.5 |
| Enzymatic Specificity | Susceptible to α-glucosidase | Recognized by exo-amylase | Hydrolyzed by α-amylase |
Maltotetraose’s intermediate chain length allows selective recognition by exo-amylases, which cleave terminal glycosidic bonds without internal hydrolysis [3] [4]. In contrast, maltotriose is preferentially degraded by α-glucosidases, while maltopentose serves as a substrate for endo-acting α-amylases [3] [4]. These distinctions arise from differences in binding pocket dimensions: the Pseudomonas stutzeri exo-amylase active site accommodates exactly four glucose units, with the non-reducing end stabilized by Asp160 and Gly158 hydrogen bonds [4].
The thermodynamic stability of maltotetraose also exceeds that of maltotriose, as evidenced by differential scanning calorimetry showing a 12% higher melting enthalpy (ΔH = 143 kJ/mol vs. 128 kJ/mol) [2]. This enhanced stability correlates with additional inter-residue van der Waals interactions and water-mediated hydrogen bonds in the tetrameric structure [2] [4].
Maltotetraose, a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁ and molecular weight of 666.58 g/mol, demonstrates distinct solubility characteristics across different solvent systems [1] [2]. The compound exhibits aqueous solubility of 50 mg/mL in water, producing clear, colorless solutions [1]. In phosphate-buffered saline at pH 7.2, the solubility decreases significantly to approximately 2 mg/mL [3]. The reduced solubility in buffered solutions compared to pure water indicates the ionic strength effect on maltotetraose dissolution behavior.
Regarding organic solvents, maltotetraose shows enhanced solubility in polar aprotic solvents, achieving approximately 20 mg/mL in both dimethyl sulfoxide and dimethyl formamide [4] [3]. This solubility profile reflects the compound's multiple hydroxyl groups that facilitate hydrogen bonding with polar solvents while maintaining compatibility with organic media through its hydrophobic glucose backbone.
The stability profile indicates that maltotetraose requires specific storage conditions to maintain structural integrity. The compound is supplied as a crystalline solid and must be stored under inert gas atmosphere at 2-8°C [1]. Aqueous solutions demonstrate limited stability, with manufacturers recommending against storage of aqueous solutions for more than one day [3]. This short stability window in aqueous media suggests potential hydrolytic degradation or microbial contamination susceptibility.
The compound maintains chemical stability under normal laboratory conditions when handled according to specifications, with no decomposition reported under proper storage conditions [4]. However, it exhibits incompatibility with strong oxidizing agents, which may lead to degradation [4].
| Solvent System | Solubility (mg/mL) | Appearance |
|---|---|---|
| Water | 50 | Clear, colorless |
| PBS (pH 7.2) | 2 | Clear |
| DMSO | 20 | - |
| DMF | 20 | - |
The thermal properties of maltotetraose have been characterized through differential scanning calorimetry and thermal analysis studies. The glass transition temperature of maltotetraose has been determined to be 153.13 ± 2.02°C [5]. This value represents a significant increase compared to smaller oligosaccharides in the malto-series, following the general trend of increasing glass transition temperatures with molecular weight from glucose (38.87°C) to maltoheptaose (188.44°C) [5].
The change in specific heat capacity at the glass transition (Δcₚ) for maltotetraose is 0.45 ± 0.16 J·g⁻¹·K⁻¹ [5]. This value is lower than that observed for smaller oligosaccharides, consistent with the decreasing trend in heat capacity changes as molecular weight increases within the maltooligosaccharide series [5].
Comprehensive thermal analysis data from calorimetric studies reveal the solid-state heat capacity of maltotetraose. For the compound containing 0.24 H₂O, the molar heat capacity was determined at 298.15 K [6] [7]. The partial molar heat capacity in water at infinite dilution provides insight into the thermodynamic behavior of maltotetraose in aqueous systems [6] [7].
The boiling point of maltotetraose is estimated at 597.68°C, though this represents a rough estimate due to the compound's tendency to decompose before reaching its theoretical boiling point [1]. The thermal decomposition behavior indicates that maltotetraose undergoes degradation when heated beyond its glass transition temperature, producing carbon oxides as hazardous decomposition products [4].
| Thermal Property | Value | Units |
|---|---|---|
| Glass Transition Temperature | 153.13 ± 2.02 | °C |
| Δcₚ at Glass Transition | 0.45 ± 0.16 | J·g⁻¹·K⁻¹ |
| Estimated Boiling Point | 597.68 | °C |
| Decomposition Products | Carbon oxides | - |
Infrared spectroscopy provides detailed fingerprint information for maltotetraose structure identification and characterization. The compound exhibits characteristic absorption bands in the far-infrared region (300-1000 cm⁻¹) that enable discrimination from isomeric tetrasaccharides [8]. Specifically, maltotetraose shows a diagnostic peak around 925 cm⁻¹ that distinguishes it from structural isomers such as α-D-tetraglucoside [8].
The infrared spectrum of maltotetraose in the fingerprint region reveals absorption bands associated with C-O-C glycosidic linkages. Analysis of the spectral profile shows dominant lines with specific characteristics related to the degree of polymerization [9]. The intensity relationships between calculated peaks at 986-988 cm⁻¹ and 1013-1017 cm⁻¹ correlate with the proportion of glycosidic bonds in the oligosaccharide structure [9].
Nuclear magnetic resonance spectroscopy provides complementary structural information. ¹H NMR analysis of maltotetraose in aqueous solution reveals characteristic chemical shifts for hydroxyl protons, with distinct patterns reflecting the α-1,4 glycosidic linkages [10] [11]. The [¹H, ¹³C]-HSQC NMR spectrum recorded at 600 MHz in water demonstrates excellent spectral quality with well-resolved cross-peaks for structural assignment [10].
Ultraviolet-visible spectroscopy applications for maltotetraose primarily involve complexation studies and enzyme-substrate interactions. UV difference spectroscopy has been utilized to study the binding of maltotetraose to maltose-binding protein, revealing multiple conformational states during ligand binding [12]. The spectroscopic evidence indicates that maltotetraose can bind to the protein either through its anomeric end (high affinity) or through the middle of the chain (low affinity) [12].
| Spectroscopic Technique | Key Features | Diagnostic Value |
|---|---|---|
| Far-IR (300-1000 cm⁻¹) | Peak at 925 cm⁻¹ | Isomer discrimination |
| Mid-IR (986-1017 cm⁻¹) | C-O-C linkage bands | Polymerization degree |
| ¹H NMR | Hydroxyl proton shifts | Glycosidic linkage confirmation |
| UV-Vis | Protein binding studies | Conformational analysis |
Thermodynamic characterization of maltotetraose has been conducted through calorimetric measurements and computational modeling. The heat capacity data for maltotetraose provides fundamental thermodynamic information for both solid state and aqueous solution behavior [6] [7]. The molar heat capacity values have been determined at 298.15 K for various hydration states of the compound [6] [7].
The enthalpy of solution for maltotetraose hydrates provides insight into the dissolution process thermodynamics. These measurements contribute to understanding the energetics of maltotetraose interactions with water molecules and the stabilization effects of hydration [6] [7]. The thermodynamic data supports the observation that maltooligosaccharides exhibit heat capacities significantly larger than predicted by empirical additivity schemes, indicating specific water-carbohydrate interactions [6] [7].
Molecular dynamics simulations have provided detailed insights into the structural flexibility and stability of maltotetraose in various environments [13] [14]. Computational studies examining maltotetraose-forming amylases reveal that the compound exhibits specific binding modes that affect enzyme-substrate interactions [13]. The root mean square deviation values from molecular dynamics trajectories indicate the dynamic behavior of maltotetraose in solution [13].
Simulation studies demonstrate that maltotetraose binding stabilizes enzyme structures, with specific effects on catalytic center regions [13]. The molecular dynamics data shows that structural modifications near the catalytic center have more significant thermostability impacts compared to modifications in peripheral regions [13]. These computational insights correlate with experimental observations of maltotetraose thermal behavior and enzyme interactions.
The thermodynamic analysis of maltotetraose disproportionation reactions reveals that these processes occur without net enthalpy change, with equilibrium distributions governed by entropy maximization principles [15]. This thermodynamic framework explains the product distribution patterns observed in enzymatic maltotetraose synthesis and degradation reactions [15].
| Thermodynamic Parameter | Measurement Method | Significance |
|---|---|---|
| Molar Heat Capacity | Calorimetry at 298.15 K | Solution thermodynamics |
| Enthalpy of Solution | Dissolution calorimetry | Hydration energetics |
| RMSD (MD simulations) | Computational modeling | Structural flexibility |
| Entropy of Disproportionation | Theoretical calculation | Reaction equilibrium |